Carboximidamida)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Carboximidamide, also known as carboxamidine, is a functional group found in organic compounds . It is the imine derivative of amides and is frequently encountered in organic chemistry . The simplest amidine is formamidine .

Synthesis Analysis

A common route to primary amidines, such as carboximidamides, is the Pinner reaction . This involves the reaction of a nitrile with alcohol in the presence of acid to give an iminoether . The resulting compound is then treated with ammonia to complete the conversion to the amidine . Another method involves the amination of an imidoyl chloride .

Molecular Structure Analysis

Carboximidamides are derived from oxoacids of the form RnE(=O)OH, where R is a substituent . The -OH group is replaced by an -NH2 group and the =O group is replaced by =NR, giving amidines the general structure RnE(=NR)NR2 .

Chemical Reactions Analysis

The reaction mechanism of N-alkyloxypyridine-2- or -4-carboximidamide consists of two stages . In the first step, sodium 1-amino-1-(2-, 3- or -4-pyridyl)imineoxide is formed by the reaction of an appropriate N-hydroxypyridinecarboximidamide with a strong base .

Physical And Chemical Properties Analysis

The LC–MS/MS method was developed and validated to determine hydrophobic N-alkyloxy substituted amidines . The method was successfully applied to monitor and control the synthesis process .

Aplicaciones Científicas De Investigación

Agente antioxidante y anticancerígeno

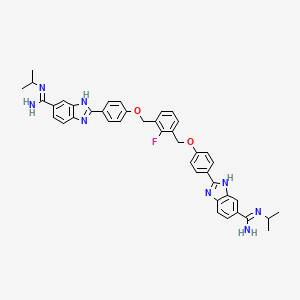

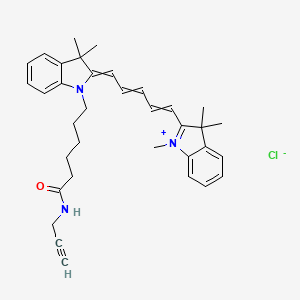

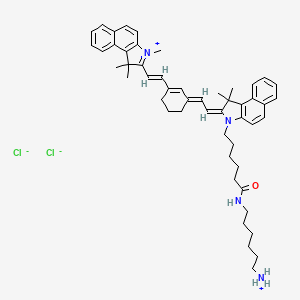

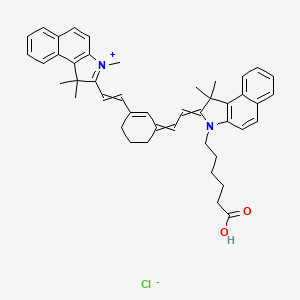

Se han sintetizado y evaluado derivados de carboximidamida por sus actividades antioxidantes y anticancerígenas {svg_1}. Por ejemplo, las moléculas basadas en carbazol que contienen grupos funcionales tiosemicarbazida, que son reconocidas por sus diversas actividades biológicas, se han utilizado para mejorar los efectos terapéuticos anticancerígenos mediante la inhibición de vías cruciales {svg_2}. Estos derivados también exhiben notables propiedades antioxidantes {svg_3}.

Agente antimicrobiano

Además de sus propiedades antioxidantes y anticancerígenas, algunos derivados de carboximidamida han mostrado actividades antimicrobianas significativas {svg_4}. Por ejemplo, se encontró que un compuesto sintetizado a partir de carbazol y carboximidamida tenía actividades antimicrobianas significativas contra S. aureus y E. coli, y efecto antifúngico contra C. albicans {svg_5}.

Inhibidor de la vía de señalización PI3K/Akt/mTOR

Se ha encontrado que los derivados de carboximidamida inhiben la vía de señalización PI3K/Akt/mTOR, que es crucial para la supervivencia tumoral {svg_6}. Al dirigirse a esta vía, estos compuestos pueden inducir la apoptosis y provocar el arresto del ciclo celular en las líneas celulares cancerosas {svg_7}.

Regulador epigenético

Se ha identificado una molécula llamada BPC (4-bencilpiperidina-1-carboximidamida) que interactúa con la ranura TTD de la proteína UHRF1, un regulador epigenético {svg_8}. Esta interacción favorece la conformación abierta de UHRF1, alterando sus funciones {svg_9}.

Agente antiproliferativo

Los derivados de carboximidamida se han evaluado como agentes antiproliferativos que se dirigen a EGFR, BRAF y CDK2 {svg_10}. Estos compuestos se han probado contra varias líneas celulares de cáncer humano, mostrando resultados prometedores {svg_11}.

Estudios de acoplamiento molecular

Se han llevado a cabo estudios de acoplamiento molecular con derivados de carboximidamida contra EGFR, BRAF mutado y CDK2-TK {svg_12}. Estos estudios proporcionan información valiosa sobre las interacciones de estos compuestos con sus proteínas diana {svg_13}.

Mecanismo De Acción

Target of Action

Carboximidamide compounds, such as piperine-carboximidamide hybrids, have been found to target key proteins involved in cell proliferation and survival, including Epidermal Growth Factor Receptor (EGFR) , B-Raf Proto-Oncogene (BRAF) , and Cyclin-Dependent Kinase 2 (CDK2) . These targets play crucial roles in regulating cell growth, differentiation, and survival.

Mode of Action

Carboximidamide compounds interact with their targets by inhibiting their activity. For instance, certain piperine-carboximidamide hybrids have been shown to inhibit EGFR, BRAF, and CDK2 . The inhibition of these proteins disrupts the signaling pathways they are involved in, leading to changes in cell proliferation and survival.

Biochemical Pathways

The primary biochemical pathways affected by carboximidamide compounds are those regulated by EGFR, BRAF, and CDK2. These include the Mitogen-Activated Protein Kinase (MAPK) pathway , the Phosphoinositide 3-Kinase (PI3K)/Akt pathway , and the cell cycle regulation pathway . Disruption of these pathways can lead to decreased cell proliferation and increased cell death.

Pharmacokinetics

It is known that these compounds can interact with proteins such as egfr, braf, and cdk2, suggesting that they can be absorbed and distributed to cells where these proteins are present .

Result of Action

The molecular and cellular effects of carboximidamide compounds’ action include decreased cell proliferation and increased cell death. This is due to the inhibition of key proteins involved in cell growth and survival, such as EGFR, BRAF, and CDK2 .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Carboximidamide is involved in several biochemical reactions. It interacts with various enzymes and proteins, influencing their function and activity. For instance, carboximidamide-containing compounds have been found to exhibit antiproliferative activity, targeting EGFR, BRAF, and CDK2 .

Cellular Effects

Carboximidamide impacts various types of cells and cellular processes. It influences cell function, including cell signaling pathways, gene expression, and cellular metabolism. For example, carboximidamide derivatives have been shown to inhibit cell proliferation and reduce the arginine asymmetric dimethylation level in leukemia cancer cells .

Molecular Mechanism

Carboximidamide exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and alter gene expression. For instance, a carboximidamide derivative, K313, was found to be a nonclassic noncompetitive inhibitor to PRMT1 .

Propiedades

IUPAC Name |

2-[4-[[2-fluoro-3-[[4-[6-(N'-propan-2-ylcarbamimidoyl)-1H-benzimidazol-2-yl]phenoxy]methyl]phenyl]methoxy]phenyl]-N'-propan-2-yl-3H-benzimidazole-5-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H41FN8O2/c1-24(2)46-39(44)28-12-18-34-36(20-28)50-41(48-34)26-8-14-32(15-9-26)52-22-30-6-5-7-31(38(30)43)23-53-33-16-10-27(11-17-33)42-49-35-19-13-29(21-37(35)51-42)40(45)47-25(3)4/h5-21,24-25H,22-23H2,1-4H3,(H2,44,46)(H2,45,47)(H,48,50)(H,49,51) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVPJXUYFGWDGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C(C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)OCC4=C(C(=CC=C4)COC5=CC=C(C=C5)C6=NC7=C(N6)C=C(C=C7)C(=NC(C)C)N)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H41FN8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

708.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;tetrafluoroborate](/img/structure/B606872.png)

![9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)-](/img/structure/B606886.png)